Cas no 862794-80-7 (1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine)

1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine structure
862794-80-7 structure
Product Name:1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine
CAS No:862794-80-7
MF:C20H21ClN2O4S
MW:420.909743070602
CID:5421920
PubChem ID:18826449
Update Time:2025-08-03

1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-{4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}-3,5-dimethylpiperidine
    • STK875319
    • 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine
    • 4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole
    • 862794-80-7
    • 4-((4-chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)oxazole
    • F3309-3169
    • AKOS002751666
    • AKOS016129465
    • 1-[4-[(4-Chlorophenyl)sulfonyl]-2-(2-furanyl)-5-oxazolyl]-3,5-dimethylpiperidine
    • 1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine
    • Inchi: 1S/C20H21ClN2O4S/c1-13-10-14(2)12-23(11-13)20-19(22-18(27-20)17-4-3-9-26-17)28(24,25)16-7-5-15(21)6-8-16/h3-9,13-14H,10-12H2,1-2H3
    • InChI Key: UPHJAAOGDLQXPI-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=CO3)=NC=2S(C2=CC=C(Cl)C=C2)(=O)=O)CC(C)CC(C)C1

Computed Properties

  • Exact Mass: 420.0910560g/mol
  • Monoisotopic Mass: 420.0910560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 588.4±60.0 °C(Predicted)
  • pka: -0.37±0.10(Predicted)

1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine Pricemore >>

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Additional information on 1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine

1-4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine: A Comprehensive Overview

The compound 1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-3,5-dimethylpiperidine, identified by the CAS number 862794-80-7, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its intricate structure, which includes a piperidine ring substituted with a 3,5-dimethyl group and a 1,3-oxazole moiety. The oxazole ring is further substituted with a furan group at the 2-position and a 4-chlorobenzenesulfonyl group at the 4-position. This combination of functional groups makes the compound highly versatile and interesting for researchers.

Recent studies have highlighted the importance of such compounds in drug delivery systems. The presence of the sulfonyl group and the furan moiety contributes to the compound's ability to act as a potential carrier in targeted drug delivery. The sulfonyl group is known for its stability and ability to form strong bonds, while the furan ring adds flexibility and reactivity to the molecule. These properties make 1,3-oxazol-based compounds ideal candidates for developing biocompatible materials.

In addition to its role in drug delivery, this compound has shown promise in the field of polymer chemistry. The piperidine ring, being a six-membered amine-containing structure, can serve as a building block for synthesizing high-performance polymers. The substitution pattern on the piperidine ring allows for controlled polymerization reactions, leading to materials with tailored mechanical and thermal properties. Researchers have explored the use of such compounds in creating biodegradable polymers for applications in packaging and biomedical devices.

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-based compounds involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have made these syntheses more efficient and environmentally friendly. For instance, the use of transition metal catalysts has enabled selective formation of the oxazole ring without requiring harsh reaction conditions.

Beyond its chemical synthesis, this compound has been studied for its electronic properties. The combination of electron-withdrawing sulfonyl groups and electron-rich furan rings creates a unique electronic environment within the molecule. This makes it a potential candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Preliminary studies have shown that thin films of this compound exhibit desirable charge transport properties.

In terms of biological activity, this compound has been tested for its potential as an antimicrobial agent. The sulfonyl group is known to impart antimicrobial properties due to its ability to disrupt bacterial cell membranes. Initial assays have shown moderate activity against gram-positive bacteria, suggesting that further optimization could lead to effective antibacterial agents.

The versatility of this compound lies in its ability to serve as a platform for further functionalization. By modifying substituents on the piperidine or oxazole rings, researchers can tailor the compound's properties for specific applications. For example, introducing hydrophilic groups could enhance its solubility in aqueous environments, making it suitable for pharmaceutical formulations.

In conclusion, CAS No 862794-80-7, or 1-(4-chlorobenzenesulfonyl)-2-(furan-2-yli)-1H-pyrazole, represents a significant advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new materials and therapeutic agents.

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